1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-phenyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(21-13-4-2-1-3-5-13)20-9-11-22-10-8-19-15(22)14-12-17-6-7-18-14/h1-8,10,12H,9,11H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMLFHDHQLKRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known by its CAS number 2034451-17-5, is a complex organic compound that combines various heterocyclic moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 308.34 g/mol. The structure features a phenyl group, a pyrazine ring, and an imidazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034451-17-5 |
| Molecular Formula | C₁₆H₁₆N₆O |
| Molecular Weight | 308.34 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and imidazole derivatives. Research indicates that derivatives similar to this compound exhibit significant inhibition of various cancer cell lines.
For example:
- Inhibition of Aurora-A Kinase : Compounds related to this structure have shown IC50 values as low as against Aurora-A kinase, which is crucial in cell cycle regulation .
- Effect on Cell Proliferation : Studies demonstrated that certain derivatives inhibited the proliferation of HCT116 cells with IC50 values ranging from to .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole-based compounds are well-documented. Specifically, compounds that share structural similarities with this compound have shown promise in inhibiting pro-inflammatory cytokines.
Key findings include:
- Inhibition of TNFα Production : Some derivatives exhibit IC50 values around for p38 MAPK inhibition, leading to decreased TNFα production in LPS-treated cells .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole-linked ureas has also been investigated, revealing moderate activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MIC) : Compounds were tested against Staphylococcus aureus and Escherichia coli, with MIC values around .
Case Studies
Several case studies illustrate the biological activities of similar compounds:
- Study on Pyrazolyl-Ureas :
- Anticancer Evaluation :
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural differences and properties of similar compounds:
Key Observations:
Substituent Impact on Solubility :
- The 2-methoxyphenyl group in BJ49861 introduces polarity, likely enhancing aqueous solubility compared to the unsubstituted phenyl group in the target compound .
- The trifluoromethyl group in the thiophene analog increases lipophilicity, which may improve membrane permeability but reduce solubility .
Pyrimidine-thiazole systems (BMS4) add structural complexity, likely improving selectivity for kinase targets like LIMK1 .
Chain Length and Flexibility :
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : highlights intramolecular N–H⋯N bonds in urea derivatives, critical for stability and crystal packing. The target compound’s urea group likely participates in similar interactions .
- Melting Points : While specific data is lacking, substituents like methoxy (BJ49861) or trifluoromethyl () may lower melting points due to disrupted crystallinity .
Q & A
Q. What are the established synthetic routes for preparing 1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea?
The compound can be synthesized via coupling reactions involving imidazole precursors and functionalized pyrazine derivatives. For example, coupling 1-phenyl-1H-imidazole with a pyrazine-containing alkylating agent (e.g., 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under reflux conditions in anhydrous solvents (e.g., toluene or DMF) is a common approach. Subsequent urea formation can be achieved using isocyanate reagents or carbodiimide-mediated coupling . Purity is typically confirmed via HRMS and NMR spectroscopy .
Q. How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The compound’s conformation, bond lengths, and intermolecular interactions (e.g., hydrogen bonding) are analyzed using programs like SHELXL for refinement . For example, SCXRD of a related urea derivative revealed an E conformation about the imine bond (1.289 Å) and intramolecular N–H⋯N hydrogen bonds stabilizing the urea moiety .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the integration and connectivity of aromatic protons (imidazole, pyrazine, phenyl) and the ethylurea linker.
- HRMS : Validates molecular weight and isotopic patterns.
- FTIR : Identifies urea N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools resolve contradictions in spectral data during structure elucidation?
Discrepancies between experimental and predicted spectra (e.g., unexpected coupling constants in NMR) can be addressed using density functional theory (DFT) calculations. Software like Gaussian or ORCA predicts chemical shifts and coupling constants, aiding in conformational analysis. For crystallographic data, OLEX2 integrates structure solution, refinement, and validation, reducing errors in bond-length and angle assignments .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for imidazole alkylation .
- Catalysis : Cs₂CO₃ or K₂CO₃ improves base-mediated reactions, while Pd catalysts enable cross-coupling with pyrazine moieties .
- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization (EtOH/AcOH mixtures) enhance purity .
Q. How do supramolecular interactions influence crystallization and stability?
In related urea derivatives, helical supramolecular chains along the [001] axis form via N–H⋯N hydrogen bonds between urea and imidazole groups. Additional C–H⋯O and C–H⋯N interactions stabilize the crystal lattice, as observed in SCXRD studies. These interactions can guide polymorph screening for improved solid-state stability .
Q. What methodologies assess the compound’s biological activity in academic research?
- In Vitro Assays : Antiprotozoal or antimicrobial activity is evaluated using Plasmodium falciparum or bacterial strain cultures. For example, benzimidazole-urea hybrids show dose-dependent inhibition in antiprotozoal screens .
- Target Engagement : Surface plasmon resonance (SPR) or fluorescence polarization assays measure binding affinity to targets like sphingosine 1-phosphate lyase (S1PL), a pathway implicated in autoimmune disorders .
Q. How can hydrogen-bonding networks be exploited in drug design?
The urea group’s dual N–H donors enable intramolecular (e.g., N–H⋯N) and intermolecular (e.g., N–H⋯O) hydrogen bonds, which stabilize protein-ligand complexes. In a related structure, intramolecular hydrogen bonding reduces conformational flexibility, potentially enhancing target selectivity .
Q. What are the challenges in resolving enantiomeric purity for chiral derivatives?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or capillary electrophoresis separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For racemic mixtures, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can be employed .
Data Analysis and Interpretation
Q. How should researchers address conflicting crystallographic data between software packages?
Discrepancies in R-factors or bond-length assignments between SHELX and OLEX2 outputs can arise from refinement algorithms. Cross-validate results using:
Q. What statistical methods are recommended for dose-response studies in bioactivity assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).
- ANOVA : Compare treatment groups with post-hoc Tukey tests for significance (p < 0.05) .
Experimental Design
Q. How to design a stability study under accelerated conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
